Cas no 851386-35-1 (2,3-Difluoro-5-iodopyridine)

2,3-Difluoro-5-iodopyridine is a halogenated pyridine derivative characterized by its distinct substitution pattern, featuring fluorine atoms at the 2- and 3-positions and an iodine atom at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, due to the reactivity of the iodine substituent. The electron-withdrawing fluorine atoms enhance the electrophilic character of the pyridine ring, facilitating nucleophilic substitution reactions. Its stability and well-defined reactivity make it valuable for constructing complex heterocyclic frameworks in pharmaceutical and agrochemical research. The compound is typically handled under inert conditions to preserve its integrity.
2,3-Difluoro-5-iodopyridine structure
2,3-Difluoro-5-iodopyridine structure
Product Name:2,3-Difluoro-5-iodopyridine
CAS No:851386-35-1
MF:C5H2F2IN
MW:240.977360248566
MDL:MFCD09909610
CID:68986
PubChem ID:11322427
Update Time:2025-06-11

2,3-Difluoro-5-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 2,3-Difluoro-5-iodopyridine
    • 2,3-DIFLUORO-5-IODO-PYRIDINE
    • 5-Iodo-2,3-difluoropyridine
    • 2,3-BIS(BROMOMETHYL)-4A,5,6,7,8,8A-HEXAHYDRO-QUINOXALINE-1,4-DIOXIDE
    • Pyridine,2,3-difluoro-5-iodo
    • Pyridine, 2,3-difluoro-5-iodo-
    • Pyridine,2,3-difluoro-5-iodo-
    • ZNLTYQPDGSUUGG-UHFFFAOYSA-N
    • FCH1395523
    • 2,3-bis(fluoranyl)-5-iodanyl-pyridine
    • AX8104308
    • Y4246
    • A841235
    • 386D351
    • 2,3-Difluoro-5-iodopyridine (ACI)
    • SCHEMBL1064397
    • 851386-35-1
    • DTXSID70462338
    • AKOS015853526
    • J-506954
    • DB-031372
    • C76730
    • EN300-103732
    • DTXCID60413157
    • MFCD09909610
    • DS-13242
    • MDL: MFCD09909610
    • Inchi: 1S/C5H2F2IN/c6-4-1-3(8)2-9-5(4)7/h1-2H
    • InChI Key: ZNLTYQPDGSUUGG-UHFFFAOYSA-N
    • SMILES: FC1C(F)=CC(I)=CN=1

Computed Properties

  • Exact Mass: 240.92000
  • Monoisotopic Mass: 240.92000g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2

Experimental Properties

  • Density: 2.129
  • Melting Point: 34-35ºC
  • Boiling Point: 207ºC
  • Flash Point: 79ºC
  • Refractive Index: 1.572
  • PSA: 12.89000
  • LogP: 1.96440

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2,3-Difluoro-5-iodopyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -75 °C; 2 h, -75 °C
1.2 Reagents: Methanol ,  Water
Reference
Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position
Bobbio, Carla; Schlosser, Manfred, Journal of Organic Chemistry, 2005, 70(8), 3039-3045

2,3-Difluoro-5-iodopyridine Raw materials

2,3-Difluoro-5-iodopyridine Preparation Products

2,3-Difluoro-5-iodopyridine Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:851386-35-1)2,3-Difluoro-5-iodopyridine
Order Number:A841235
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:52
Price ($):174.0
Email:sales@amadischem.com

Additional information on 2,3-Difluoro-5-iodopyridine

Introduction to 2,3-Difluoro-5-iodopyridine (CAS No. 851386-35-1)

2,3-Difluoro-5-iodopyridine (CAS No. 851386-35-1) is a versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique substitution pattern, featuring two fluorine atoms and one iodine atom on a pyridine ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable building block for the synthesis of a wide range of biologically active molecules.

The fluorine atoms in 2,3-Difluoro-5-iodopyridine contribute to its high reactivity and stability, while the iodine atom provides a useful handle for further functionalization. This combination of substituents makes the compound particularly suitable for use in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental techniques in modern synthetic chemistry.

Recent research has highlighted the importance of 2,3-Difluoro-5-iodopyridine in the development of novel pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that derivatives of this compound exhibit potent anti-cancer activity against various tumor cell lines. The researchers found that the introduction of fluorine and iodine substituents significantly enhanced the potency and selectivity of the resulting compounds, making them promising candidates for further drug development.

In addition to its applications in medicinal chemistry, 2,3-Difluoro-5-iodopyridine has also been explored for its potential in materials science. A 2020 study in Advanced Materials reported the use of this compound as a precursor for the synthesis of fluorinated pyridine-based polymers. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for use in high-performance electronic devices and coatings.

The synthetic accessibility of 2,3-Difluoro-5-iodopyridine has been well-documented in the literature. A common synthetic route involves the sequential introduction of fluorine and iodine substituents onto a pyridine ring. One such method involves the reaction of 2,3-dichloro-5-bromopyridine with potassium fluoride to form 2,3-difluoro-5-bromopyridine, followed by a halogen exchange reaction to introduce the iodine atom. This multi-step process yields high-purity 2,3-Difluoro-5-iodopyridine with good overall yields.

The physical and chemical properties of 2,3-Difluoro-5-iodopyridine have been extensively characterized. It is a colorless solid with a melting point of approximately 70°C and is soluble in common organic solvents such as dichloromethane and dimethylformamide. The compound exhibits strong absorption in the ultraviolet region due to the presence of the pyridine ring and halogen substituents, making it useful for spectroscopic studies.

In terms of safety and handling, 2,3-Difluoro-5-iodopyridine should be stored under inert conditions to prevent degradation. It is recommended to handle this compound with appropriate personal protective equipment (PPE) due to its potential irritant properties. Despite these precautions, 2,3-Difluoro-5-iodopyridine is generally considered safe for laboratory use when proper safety protocols are followed.

The future prospects for 2,3-Difluoro-5-iodopyridine are promising. Ongoing research continues to explore new applications and derivatives of this compound. For example, recent studies have focused on using 2,3-Difluoro-5-iodopyridine as a scaffold for the development of selective inhibitors for specific protein targets involved in various diseases. These efforts are expected to lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.

In conclusion, 2,3-Difluoro-5-iodopyridine (CAS No. 851386-35-1) is a highly versatile compound with significant potential in both academic research and industrial applications. Its unique chemical structure and reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research into this compound continues to advance, it is likely to play an increasingly important role in the development of new materials and pharmaceuticals.

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Amadis Chemical Company Limited
(CAS:851386-35-1)2,3-Difluoro-5-iodopyridine
A841235
Purity:99%
Quantity:1g
Price ($):174.0
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